

Application of Nickel Ion-Selective Electrodes in Environmental Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NICKELION	
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The accurate and rapid determination of nickel ion (Ni²⁺) concentrations in environmental samples is crucial due to its potential toxicity at elevated levels.[1][2] Nickel can be introduced into the environment from various industrial activities, including mining, steel processing, and waste combustion.[3] Ion-selective electrodes (ISEs) offer a cost-effective, portable, and efficient analytical tool for the selective monitoring of nickel ions in diverse matrices.[4][5][6] This document provides detailed application notes and protocols for the use of nickel ion-selective electrodes in environmental analysis.

Principle of Operation

Nickel ion-selective electrodes are potentiometric sensors that measure the activity of Ni²⁺ ions in a solution.[6] The core of the electrode is an ion-selective membrane, typically composed of a polymer matrix (e.g., PVC), a plasticizer, and an ionophore that selectively binds to nickel ions.[7][8][9] When the electrode is immersed in a sample containing Ni²⁺, a potential difference develops across the membrane, which is proportional to the logarithm of the nickel ion activity in the sample.[6] This potential is measured against a stable reference electrode, and the resulting voltage is used to determine the Ni²⁺ concentration.



Performance Characteristics of Nickel Ion-Selective Electrodes

The performance of Ni-ISEs can vary depending on the composition of the ion-selective membrane. The following table summarizes the key performance characteristics of several recently developed Ni-ISEs for environmental applications.

Ionophore/S ensing Material	Linear Range (mol L ⁻¹)	Detection Limit (mol L ⁻¹)	Response Time	pH Range	Reference
5,5'-((3- nitrophenyl)m ethylene)bis(2,6- diaminopyrimi din-4(3H)- one)	2.0×10^{-8} to 1.0×10^{-1}	8.1 × 10 ⁻⁹	8 s	3.5–9.0	[7]
3- aminoacetop henonesemic arbazone (AAS)	1.0×10^{-7} to 1.0×10^{-2}	5.1 × 10 ⁻⁸	≥10 s	2.0–9.8	[8]
Schiff Base (unspecified)	$5.0 \times 10^{-6} - $ 5.0×10^{-2}	4.7 × 10 ⁻⁶	<15 s	2.5–10.0	[9]
25, 26, 27– tripropoxy– 28, amino calix[10]aren e	1.0×10^{-6} to 1.0×10^{-1}	8.7 x 10 ⁻⁷	≤ 6 s	4.0-9.0	[11]

Experimental Protocols



Fabrication of a PVC-Based Nickel Ion-Selective Electrode

This protocol describes the general procedure for preparing a PVC membrane-based Ni-ISE. The specific ratios of components may need optimization based on the chosen ionophore.

Materials:

- Ionophore (e.g., 3-aminoacetophenonesemicarbazone)
- · Poly(vinyl chloride) (PVC) of high molecular weight
- Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE), dibutyl phthalate (DBP))
- Anionic additive (e.g., sodium tetraphenylborate (NaTPB))
- Tetrahydrofuran (THF), freshly distilled
- · Graphite electrode or glassy carbon electrode
- Ag/AgCl reference electrode
- pH meter/ion analyzer

Procedure:

- Membrane Cocktail Preparation:
 - Precisely weigh the ionophore, PVC, plasticizer, and anionic additive in a glass vial. A
 typical ratio might be 7% ionophore, 33% PVC, 58% plasticizer, and 2% anionic additive
 (w/w).[7]
 - Add a sufficient volume of THF to dissolve all components completely.
 - Stir the mixture gently until a homogenous, viscous solution is obtained.
- Electrode Coating:



- Clean the surface of the graphite or glassy carbon electrode thoroughly.
- Dip the conductive end of the electrode into the membrane cocktail and withdraw it slowly and evenly.
- Allow the solvent to evaporate completely in a dust-free environment at room temperature for approximately 24 hours. A thin, uniform membrane should form on the electrode surface.
- Repeat the dipping and drying process to ensure a robust membrane.
- Conditioning:
 - Before the first use, condition the newly fabricated electrode by soaking it in a 0.01 M
 Ni(NO₃)₂ solution for at least 24 hours.
 - Store the electrode in a 0.001 M Ni(NO₃)₂ solution when not in use.

Measurement of Nickel in Water Samples

This protocol outlines the steps for determining the concentration of Ni²⁺ in environmental water samples using a calibrated Ni-ISE.

Apparatus:

- Calibrated Nickel Ion-Selective Electrode
- Ag/AgCl reference electrode
- · High-impedance voltmeter or ion meter
- Magnetic stirrer and stir bars
- Standard Ni²⁺ solutions (ranging from 10⁻⁸ M to 10⁻¹ M)
- Ionic Strength Adjustment Buffer (ISAB)

Procedure:



· Calibration:

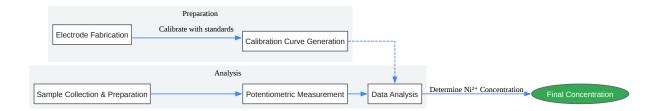
- Prepare a series of standard Ni²⁺ solutions by serial dilution of a stock solution.
- For each standard, place a known volume (e.g., 50 mL) into a beaker with a magnetic stir bar.
- Add a small volume of ISAB (e.g., 1 mL) to maintain a constant ionic strength.
- Immerse the Ni-ISE and the reference electrode into the solution.
- Stir gently and record the stable potential reading.
- Rinse the electrodes with deionized water and blot dry between measurements.
- Plot a calibration curve of the potential (mV) versus the logarithm of the Ni²⁺ concentration.

Sample Measurement:

- Collect the water sample and filter it if necessary to remove suspended solids.
- Adjust the pH of the sample to be within the working range of the electrode (e.g., pH 3.5-9.0).[7]
- Place a known volume of the sample into a beaker with a stir bar.
- Add the same volume of ISAB as used for the standards.
- Immerse the calibrated Ni-ISE and reference electrode into the sample.
- Stir gently and record the stable potential reading.
- Use the calibration curve to determine the concentration of Ni²⁺ in the sample.

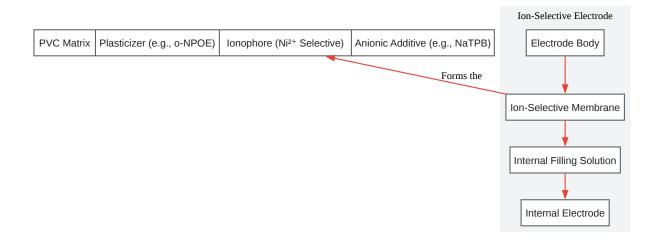
Visualizations





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Caption: Experimental workflow for Ni²⁺ determination.



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Caption: Components of a PVC-based Ni-ISE membrane.

Applications in Environmental Analysis

Nickel ion-selective electrodes have been successfully employed for the determination of Ni²⁺ in various environmental samples, including:

- Industrial Wastewater: Monitoring nickel levels in effluents from electroplating, mining, and metallurgical industries.
- Natural Waters: Assessing nickel contamination in rivers, lakes, and groundwater.[12]
- Soil and Sediments: Determining the bioavailable fraction of nickel in soil extracts.

The use of Ni-ISEs offers a valuable tool for environmental monitoring, providing rapid and reliable data for pollution control and remediation efforts. Their portability also makes them suitable for in-situ measurements, which is a significant advantage over traditional laboratory-based techniques that require sample collection and transport.[1][5]

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- To cite this document: BenchChem. [Application of Nickel Ion-Selective Electrodes in Environmental Analysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172142#application-of-nickel-ion-selective-electrodes-in-environmental-analysis]

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